tert-Butyl (1,4'-bipiperidin-4-ylmethyl)-carbamate

Description

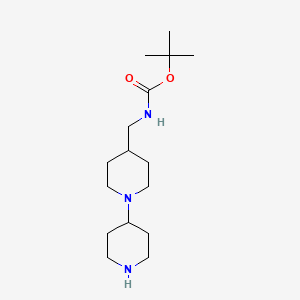

tert-Butyl (1,4'-bipiperidin-4-ylmethyl)-carbamate (CAS: 883512-84-3) is a carbamate-protected bipiperidine derivative. Its structure features a bipiperidine core (two piperidine rings connected at the 1,4' positions) with a methylene-linked tert-butyl carbamate group. This compound is frequently utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly those targeting central nervous system (CNS) receptors or enzymes requiring rigid, nitrogen-rich scaffolds . The tert-butyl carbamate (BOC) group serves as a protective moiety for the amine functionality, enabling selective deprotection during multistep syntheses .

Properties

IUPAC Name |

tert-butyl N-[(1-piperidin-4-ylpiperidin-4-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)18-12-13-6-10-19(11-7-13)14-4-8-17-9-5-14/h13-14,17H,4-12H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQSKBHJINOZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629565 | |

| Record name | tert-Butyl [([1,4'-bipiperidin]-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883512-84-3 | |

| Record name | tert-Butyl [([1,4'-bipiperidin]-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Bipiperidine Core

- The bipiperidine core, specifically 1,4'-bipiperidine, can be synthesized by linking two piperidine rings through a methylene bridge at the 4-position of each ring.

- Common methods include:

- Reductive amination : Reacting 4-piperidone with 4-aminopiperidine under reductive conditions to form the bipiperidine linkage.

- Nucleophilic substitution : Using halomethyl derivatives of piperidine to alkylate another piperidine ring.

Carbamate Formation

- The free amine on the bipiperidine intermediate is reacted with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine or sodium bicarbonate.

- The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at low temperatures (0–25 °C) to control the reaction rate and avoid side reactions.

The reaction scheme:

$$

\text{Bipiperidinylmethyl amine} + \text{Boc-Cl} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound}

$$

Purification

- The crude product is purified by standard methods such as:

- Extraction with aqueous and organic phases.

- Column chromatography using silica gel with eluents like ethyl acetate/hexane mixtures.

- Recrystallization from suitable solvents to obtain pure compound.

Representative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bipiperidine formation | 4-piperidone + 4-aminopiperidine + reductant | Ethanol or MeOH | 25–60 °C | 4–12 hours | 70–85 | Reductive amination with NaBH3CN or Pd/C |

| Carbamate protection | Boc-Cl + base (Et3N) | DCM or THF | 0–25 °C | 1–3 hours | 80–90 | Slow addition of Boc-Cl recommended |

| Purification | Silica gel chromatography | Hexane/EtOAc | Ambient | — | — | Gradient elution for best separation |

Research Findings and Optimization Notes

- The choice of base is critical; triethylamine is preferred for mild conditions, while stronger bases may cause side reactions.

- Temperature control during Boc protection is essential to prevent overreaction or decomposition.

- The bipiperidine intermediate synthesis yield can be improved by optimizing reductive amination conditions, including solvent choice and reductant amount.

- Protecting groups other than tert-butyl carbamate can be used but tert-butyl is favored for its stability and ease of removal under acidic conditions.

- Literature on related compounds (e.g., tert-butyl (piperidin-4-ylmethyl)carbamate) supports these methods, with similar reaction conditions and yields reported.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1,4’-bipiperidin-4-ylmethyl)-carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

tert-Butyl (1,4’-bipiperidin-4-ylmethyl)-carbamate has several scientific research applications, including:

Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents. Its unique structure makes it a valuable building block for designing drugs with specific biological activities.

Organic Synthesis: It serves as a versatile reagent in organic synthesis, enabling the construction of complex molecules through various chemical transformations.

Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular targets.

Industrial Applications: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1,4’-bipiperidin-4-ylmethyl)-carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl (1,4'-bipiperidin-4-ylmethyl)-carbamate with three related compounds, focusing on structural motifs, synthetic efficiency, and functional applications. Data are derived from peer-reviewed literature and chemical databases (see references).

Structural and Functional Comparisons

Key Observations:

- Bipiperidine vs. Heterocyclic Cores: The target compound and tert-Butyl 4-amino-[1,4'-bipiperidine]-1'-carboxylate share a bipiperidine backbone, which enhances conformational rigidity and binding affinity to hydrophobic enzyme pockets . In contrast, Compound 134 incorporates a pyrazolo[1,5-a]pyrimidine core, enabling π-π stacking interactions critical for kinase inhibition .

- Functional Group Placement: The methylene-linked BOC group in the target compound offers steric flexibility compared to the direct BOC protection in tert-Butyl 4-amino-[1,4'-bipiperidine]-1'-carboxylate. This difference impacts deprotection kinetics and downstream reactivity .

Pharmacological Relevance

- The bipiperidine scaffold in the target compound is associated with modulating σ-receptors and dopamine transporters, though specific activity data are absent in the provided evidence .

- Compound 134 demonstrated nanomolar inhibitory activity against tyrosine kinases in preclinical studies, attributed to its pyrazolo-pyrimidine core and carbamoyl biphenyl moiety .

Critical Analysis of Substructure Similarities

highlights the importance of substructure mining in predicting biological activity. The bipiperidine motif in the target compound and tert-Butyl 4-amino-[1,4'-bipiperidine]-1'-carboxylate is a frequent substructure in kinase inhibitors and GPCR modulators, correlating with improved metabolic stability compared to monocyclic piperidines . In contrast, the pyrazolo-pyrimidine core in Compound 134 is a privileged scaffold in oncology, often associated with ATP-competitive kinase inhibition .

Biological Activity

tert-Butyl (1,4'-bipiperidin-4-ylmethyl)-carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₃₁N₃O₂

- Molecular Weight : 297.44 g/mol

- CAS Number : 883512-84-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Notably, it has demonstrated significant activity against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm).

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL | Bactericidal |

| Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL | Bactericidal |

| Staphylococcus epidermidis | Low concentrations effective | Bactericidal |

| Escherichia coli | No activity | - |

The compound's selectivity for bacterial cells over mammalian cells was also noted, showing no hemolytic activity against lung MCR-5 and skin BJ fibroblast cell lines .

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes and inhibition of essential cellular processes. The compound’s structure allows it to interact effectively with bacterial membranes, leading to cell lysis and death.

Study on MRSA and VREfm

A study conducted by researchers at a leading pharmaceutical institute investigated the efficacy of this compound against drug-resistant strains. The results indicated that the compound not only inhibited the growth of these bacteria but also exhibited strong bactericidal properties at low concentrations comparable to last-resort antibiotics like vancomycin and linezolid .

In Vivo Studies

In vivo studies assessing the compound's effectiveness in animal models have shown promising results in reducing bacterial load in infected tissues. The compound was administered in varying doses, demonstrating a dose-dependent response in reducing infection severity.

Q & A

Basic: What are the optimal synthetic routes for tert-butyl (1,4'-bipiperidin-4-ylmethyl)-carbamate?

Methodological Answer:

The compound is typically synthesized via multi-step protocols involving carbamate protection, nucleophilic substitution, and purification. For example:

- Step 1: React 1,4'-bipiperidin-4-ylmethanamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base to introduce the Boc protecting group .

- Step 2: Optimize reaction conditions (e.g., solvent choice, temperature, catalyst) to improve yield. Evidence suggests using Cu powder in DMF at 120°C for coupling reactions involving piperidine derivatives .

- Step 3: Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane) and characterize using LCMS and ¹H/¹³C NMR .

Advanced: How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Methodological Answer:

Stereochemical discrepancies often arise during nucleophilic substitutions or coupling reactions. To address this:

- Use chiral HPLC or SFC (supercritical fluid chromatography) to separate enantiomers, as demonstrated in the isolation of (1S,4S) and (1R,4R) diastereomers of similar carbamates .

- Validate configurations via X-ray crystallography or NOESY NMR to confirm spatial arrangements of substituents .

- Adjust reaction conditions (e.g., chiral auxiliaries or catalysts) to favor desired stereoisomers. For example, Pd-catalyzed asymmetric coupling may improve enantioselectivity .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify key peaks for the bipiperidinylmethyl backbone (δ 3.0–4.0 ppm for N-CH₂ and piperidine protons) and tert-butyl group (δ 1.4 ppm) .

- LCMS/HRMS: Confirm molecular weight (e.g., [M+H⁺] = 325.25 g/mol) and purity (>95%) .

- IR Spectroscopy: Detect carbamate C=O stretching (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Advanced: How can computational modeling predict reactivity or biological interactions of this compound?

Methodological Answer:

- Perform density functional theory (DFT) calculations to model reaction pathways (e.g., nucleophilic attack on the carbamate carbonyl) .

- Use molecular docking (AutoDock, Schrödinger Suite) to predict binding affinities with biological targets (e.g., GPCRs or kinases) based on structural analogs in PROTAC systems .

- Validate models with experimental data (e.g., compare calculated vs. observed NMR chemical shifts) .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group.

- Monitor degradation via HPLC : Exposure to moisture or acidic conditions accelerates carbamate cleavage, yielding free amine byproducts .

- Use TLC (Rf = 0.5 in EtOAc/hexane 1:1) for rapid stability assessment .

Advanced: How can researchers address low yields in multi-step syntheses of this compound?

Methodological Answer:

- Optimize reaction steps: Replace traditional heating with microwave-assisted synthesis to reduce side reactions (e.g., used microwave conditions for similar carbamates).

- Employ flow chemistry: Continuous flow systems improve mixing and heat transfer, enhancing reproducibility in coupling reactions .

- Troubleshoot purification: Use preparative HPLC for challenging separations (e.g., diastereomers or polar impurities) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation .

- Spill management: Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

- Emergency procedures: For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced: How can researchers correlate structural modifications with biological activity in analogs?

Methodological Answer:

- Design a SAR (structure-activity relationship) study by synthesizing derivatives with varied substituents (e.g., halogenation or alkylation of the bipiperidine ring) .

- Test in vitro activity against target proteins (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) .

- Analyze contradictions (e.g., reduced potency despite increased lipophilicity) via molecular dynamics simulations to assess steric clashes or solvation effects .

Basic: What solvents and catalysts are optimal for coupling reactions involving this compound?

Methodological Answer:

- Solvents: DMF or DMSO for polar reactions; DCM or THF for non-polar conditions .

- Catalysts: Pd(PPh₃)₄ for cross-couplings; NaH or K₂CO₃ for deprotonation .

- Avoid protic solvents (e.g., MeOH) to prevent Boc group cleavage .

Advanced: How can researchers validate the role of this compound in PROTAC-mediated protein degradation?

Methodological Answer:

- Synthesize PROTAC conjugates by linking the carbamate to E3 ligase binders (e.g., thalidomide analogs) and target protein ligands .

- Assess degradation efficiency via Western blotting (e.g., measure ubiquitination levels of target proteins) .

- Use cellular thermal shift assays (CETSA) to confirm target engagement and ternary complex formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.